molecular formula C14H6Cl2F2N2OS B2827812 N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide CAS No. 868230-91-5

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

Numéro de catalogue B2827812
Numéro CAS: 868230-91-5
Poids moléculaire: 359.17
Clé InChI: KQHGIMVBSGMOSC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide, also known as DB772, is a chemical compound that has been widely studied for its potential use in cancer treatment. DB772 belongs to a class of compounds called benzothiazoles, which have been shown to exhibit anticancer activity in preclinical studies.

Mécanisme D'action

The mechanism of action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide involves the inhibition of tubulin polymerization, which is a process required for cell division. N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules, the structural components of the mitotic spindle. This leads to cell cycle arrest and ultimately, apoptosis. In addition, N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme required for DNA replication and repair.
Biochemical and Physiological Effects:
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis, the process of forming new blood vessels that supply nutrients to tumors. In vivo studies have shown that N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide exhibits antitumor activity in animal models of breast, lung, and prostate cancer. N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has also been shown to have low toxicity and good pharmacokinetic properties, which are desirable characteristics for a potential anticancer drug.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has several advantages for lab experiments. It exhibits potent antiproliferative activity against a wide range of cancer cell lines, which makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide also has low toxicity and good pharmacokinetic properties, which make it a promising candidate for further preclinical and clinical development. However, N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has some limitations for lab experiments. It is a relatively complex molecule, which makes its synthesis and purification challenging. In addition, the mechanism of action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is not fully understood, which makes it difficult to design experiments to study its effects.

Orientations Futures

There are several future directions for research on N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more potent and selective derivatives. Another direction is to study the pharmacokinetics and toxicity of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide in animal models, which could provide valuable information for its further development as an anticancer drug. Additionally, N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide could be tested in combination with other anticancer agents to determine whether it has synergistic effects. Finally, N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide could be tested in clinical trials to determine its safety and efficacy in human patients with cancer.

Méthodes De Synthèse

The synthesis method of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide involves the reaction of 4,7-dichloro-2-aminobenzothiazole with 2,6-difluorobenzoyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through nucleophilic substitution of the chlorine atoms on the benzothiazole ring with the difluorobenzoyl group, resulting in the formation of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide. The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has been reported in several research articles, and the compound has been obtained in good yields and high purity.

Applications De Recherche Scientifique

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide exhibits potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment.

Propriétés

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2F2N2OS/c15-6-4-5-7(16)12-11(6)19-14(22-12)20-13(21)10-8(17)2-1-3-9(10)18/h1-5H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHGIMVBSGMOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.